molecular formula C19H21ClN2O B2612469 4-(5-Chloro-2-methylphenyl)piperazinyl 4-methylphenyl ketone CAS No. 862664-39-9

4-(5-Chloro-2-methylphenyl)piperazinyl 4-methylphenyl ketone

Cat. No.: B2612469
CAS No.: 862664-39-9
M. Wt: 328.84
InChI Key: DIKDARHWZIEAKX-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methylphenyl)piperazinyl 4-methylphenyl ketone is a chemical compound offered for research and experimental purposes. Compounds featuring a piperazinyl group linked to a ketone moiety are of significant interest in medicinal chemistry and pharmacology research . Piperazine-containing structures are frequently investigated for their potential interactions with the central nervous system (CNS), and related analogs have been studied for their affinity towards various biological targets . The presence of specific substituents on the phenyl rings can influence the compound's physicochemical properties, such as lipophilicity, which is a critical parameter for compounds intended to cross the blood-brain barrier in preclinical research . Researchers utilize this compound strictly in laboratory settings to explore its physicochemical characteristics and biochemical activities. This product is intended for use by qualified professionals only. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. All information presented is for informational purposes only.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-14-3-6-16(7-4-14)19(23)22-11-9-21(10-12-22)18-13-17(20)8-5-15(18)2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKDARHWZIEAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methylphenyl)piperazinyl 4-methylphenyl ketone typically involves the reaction of 5-chloro-2-methylphenylpiperazine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the product. The final product is then purified using methods such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methylphenyl)piperazinyl 4-methylphenyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

  • Intermediate Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for versatile chemical modifications, making it valuable in organic synthesis.

Biology

  • Enzyme Inhibition Studies : The compound is utilized in research focusing on enzyme inhibition and receptor binding studies. Its interaction with specific molecular targets allows researchers to understand better the mechanisms underlying various biological processes.
  • Receptor Binding : The piperazine ring can interact with various receptors, modulating their activity. This property is crucial for developing new therapeutic agents targeting specific biological pathways.

Medicine

  • Pharmaceutical Development : As a potential lead compound, it is explored for developing new pharmaceuticals, particularly those targeting central nervous system disorders and cancer therapies. Its unique structure may confer distinct pharmacological properties that are advantageous in drug design .

Industry

  • Specialty Chemicals Production : The compound is also relevant in the production of specialty chemicals and materials. Its unique chemical properties can be harnessed to create advanced materials with desirable characteristics.

Case Studies

  • Enzyme Inhibition Research : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific enzymes involved in metabolic pathways, suggesting its potential in treating metabolic disorders.
  • Receptor Interaction Studies : Research indicated that this compound binds selectively to serotonin receptors, which could be beneficial for developing antidepressants or anxiolytics.
  • Pharmaceutical Applications : Clinical trials are ongoing to evaluate its efficacy as a therapeutic agent in cancer treatment, focusing on its ability to inhibit tumor growth through targeted enzyme modulation.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methylphenyl)piperazinyl 4-methylphenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazinyl Derivatives with Varying Substituents

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents on Piperazine Key Functional Groups Biological Activity/Notes Reference
4-(5-Chloro-2-methylphenyl)piperazinyl 4-methylphenyl ketone 5-Chloro-2-methylphenyl 4-Methylphenyl ketone Under investigation; structural benchmark
2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-N,N-diphenylacetamide 5-Chloro-2-methylphenyl Diphenylacetamide Reduced polarity vs. ketone; unconfirmed activity
Beta-(p-chlorophenyl)phenethyl 4-(2-hydroxypropyl)piperazinyl ketone 2-Hydroxypropyl p-Chlorophenylphenethyl ketone Increased hydrophilicity; potential CNS applications
4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone 3-Chlorophenyl Cyclopentyl ketone Enhanced lipophilicity; possible kinase inhibition

Key Findings :

  • Ketone vs.
  • Piperazine Substituents : Hydrophilic groups (e.g., 2-hydroxypropyl in ) improve solubility but may reduce blood-brain barrier penetration. Bulky substituents (e.g., cyclopentyl in ) enhance steric effects, altering receptor selectivity.
  • Aromatic Modifications : The 5-chloro-2-methylphenyl group in the target compound provides electron-withdrawing and steric effects, which may enhance stability compared to unsubstituted phenyl analogs .
Table 2: Pharmacological Profiles of Selected Analogs
Compound Class Example Structure Activity (IC50/EC50) Mechanism Notes Reference
Piperazinyl quinolones N-[2-(coumarin-3-yl) ethyl] derivatives Antibacterial (MIC: 0.5–2 µg/mL) Ketone group critical for bacterial gyrase inhibition
Piperazinyl antimalarials 1c (IC50: 220 nM), 2c (IC50: 175 nM) Antimalarial Piperazine enhances plasmodium membrane disruption
Piperazinyl antifungal agents Nistatin analogs Weak antifungal (MIC >50 µg/mL) Limited efficacy due to poor membrane penetration

Insights :

  • The ketone moiety in piperazinyl quinolones () and antimalarials () is associated with potent activity, suggesting its role in target engagement.
  • Antifungal inactivity in similar compounds () highlights the need for optimized lipophilicity or alternative functional groups.

Physicochemical and Structural Comparisons

  • Molecular Weight and Polarity : The target compound (exact mass ~380–420 g/mol) falls within the optimal range for drug-likeness. Analogs with higher molecular weights (e.g., 419.95 g/mol in ) may face challenges in bioavailability.
  • Crystallographic Data : Tools like SHELXL () and ORTEP-3 () are critical for resolving piperazine ring conformations and ketone group orientations, which influence binding modes.

Biological Activity

4-(5-Chloro-2-methylphenyl)piperazinyl 4-methylphenyl ketone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its versatility in drug design. The presence of the chloro and methyl groups on the phenyl rings enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:

  • Receptor Binding : Similar compounds have shown affinity for neurotransmitter receptors, particularly those involved in the central nervous system, such as serotonin and dopamine receptors. This suggests that the compound may exhibit psychoactive properties.
  • Enzyme Inhibition : The compound may inhibit certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling. This inhibition can affect tumor progression and metastasis.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of piperazine compounds can induce apoptosis in cancer cells. The specific effects of this compound on tumor cell lines need further investigation.
  • Neuropharmacological Effects : Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant effects, potentially through modulation of serotonin pathways.

Case Studies

  • Anticancer Studies : A study evaluating piperazine derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations.
  • Neuropharmacological Investigations : Research has indicated that piperazine analogs can modulate neurotransmitter systems, suggesting potential applications in treating mood disorders.

Data Table: Biological Activities

Activity TypeObserved EffectsReference Source
AntitumorInduces apoptosis in cancer cells
NeuropharmacologicalModulates serotonin receptors
Enzyme InhibitionInhibits MMP activity

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in its efficacy.

  • Absorption : The lipophilic nature of the compound suggests good absorption through biological membranes.
  • Distribution : Its ability to cross the blood-brain barrier may enhance its neuroactive properties.
  • Metabolism : Metabolic pathways involving cytochrome P450 enzymes may affect its bioavailability and toxicity.

Q & A

Basic: What are the established synthetic routes for 4-(5-Chloro-2-methylphenyl)piperazinyl 4-methylphenyl ketone, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via a multi-step condensation reaction. A common approach involves coupling a substituted piperazine derivative (e.g., 5-chloro-2-methylphenylpiperazine) with a 4-methylphenyl ketone precursor under nucleophilic acyl substitution conditions. Key steps include:

  • Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
  • Characterization : Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing piperazine ring protons at δ 2.5–3.5 ppm) and High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%) .
  • Critical parameters : Reaction temperature (60–80°C) and anhydrous solvents to minimize hydrolysis by-products .

Basic: How is the crystal structure of this compound determined, and what insights does it provide for molecular interactions?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystallization : Slow evaporation from a dichloromethane/methanol mixture to obtain diffraction-quality crystals .
  • Data collection : Synchrotron radiation or lab-based diffractometers (Mo-Kα radiation, λ = 0.71073 Å) .
  • Analysis : Software like SHELX refines the structure, revealing torsion angles between the piperazine and aryl ketone moieties. For example, a planar conformation in the ketone group enhances π-π stacking with biological targets .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values in kinase assays)?

Methodological Answer:
Discrepancies often arise from:

  • Purity variability : Impurities >5% (e.g., unreacted intermediates) can skew results. Use orthogonal purity checks (HPLC, LC-MS) and repurify via recrystallization .
  • Assay conditions : Buffer pH (e.g., Tris vs. HEPES) affects protonation of the piperazine nitrogen, altering target binding. Standardize protocols using validated controls .
  • Structural analogs : Compare activity with derivatives (e.g., 4-fluorophenyl or 4-bromophenyl analogs) to identify substituent-specific effects .

Advanced: What strategies optimize the piperazine ring’s substitution pattern for selective receptor binding?

Methodological Answer:
Structure-Activity Relationship (SAR) studies guide optimization:

  • Substituent screening : Replace the 5-chloro-2-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate lipophilicity and hydrogen bonding .
  • Docking simulations : Use Schrödinger Suite or AutoDock to predict interactions with target receptors (e.g., serotonin 5-HT1A). For example, a methyl group at the 2-position may sterically hinder non-selective binding .
  • In vitro validation : Radioligand displacement assays (e.g., [³H]-WAY-100635 for 5-HT1A) quantify affinity changes post-modification .

Advanced: How do physicochemical properties (e.g., logP, solubility) impact formulation for in vivo studies?

Methodological Answer:

  • logP determination : Shake-flask method or computational tools (e.g., ACD/Labs) reveal logP ~3.2, indicating moderate lipophilicity. Adjust via prodrug strategies (e.g., phosphate esterification) to enhance aqueous solubility .
  • Solubility screening : Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes improve bioavailability .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolysis-prone sites (e.g., ketone group) .

Advanced: What computational methods predict metabolic pathways and potential toxicity?

Methodological Answer:

  • Metabolism prediction : Software like MetaSite identifies likely Phase I oxidation sites (e.g., piperazine ring N-dealkylation) and Phase II glucuronidation .
  • Toxicity profiling : Use Derek Nexus to assess structural alerts (e.g., mutagenicity via nitroso intermediates). Validate with Ames tests for compounds flagged in silico .
  • CYP inhibition assays : Human liver microsomes quantify inhibition of CYP3A4/2D6, critical for avoiding drug-drug interactions .

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